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molecular formula C12H10CaO8S2 B089954 Calcium phenolsulfonate CAS No. 127-83-3

Calcium phenolsulfonate

Cat. No. B089954
M. Wt: 386.4 g/mol
InChI Key: JVEDXKIOAFPPPG-UHFFFAOYSA-L
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Patent
US07651639B2

Procedure details

To 1000 g of 5% phenol sulfonic acid aqueous solution stirred at room temperature, 30 g of calcium hydroxide was added. The stirring was continued while measuring the pH value. At the time when the pH value reached 6, approximately, filtration was done by using a 0.4 μm glass filter to remove the insoluble components, so as to obtain a calcium phenolsulfonate aqueous solution.
Name
phenol sulfonic acid
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([OH:7])=[CH:3][CH:2]=1.[OH:8][S:9]([O-:11])=[O:10].[OH-].[Ca+2:13].[OH-]>>[CH:5]1[C:4]([OH:7])=[CH:3][CH:2]=[C:1]([S:9]([O-:11])(=[O:10])=[O:8])[CH:6]=1.[CH:5]1[C:4]([OH:7])=[CH:3][CH:2]=[C:1]([S:9]([O-:11])(=[O:10])=[O:8])[CH:6]=1.[Ca+2:13] |f:0.1,2.3.4,5.6.7|

Inputs

Step One
Name
phenol sulfonic acid
Quantity
1000 g
Type
reactant
Smiles
C1=CC=C(C=C1)O.OS(=O)[O-]
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
approximately, filtration
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove the insoluble components

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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